去乙烯基阿立哌唑

描述

Desethylene Aripiprazole is a metabolite of Aripiprazole, an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. This compound retains some pharmacological activity and contributes to the overall therapeutic effects of Aripiprazole. Desethylene Aripiprazole is characterized by the removal of an ethylene group from the parent compound, Aripiprazole.

科学研究应用

Desethylene Aripiprazole has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Aripiprazole and its metabolites.

Biology: Studied for its pharmacokinetic properties and its role in the metabolism of Aripiprazole.

Medicine: Investigated for its potential therapeutic effects and its contribution to the overall efficacy of Aripiprazole in treating psychiatric disorders.

Industry: Utilized in the development of new antipsychotic drugs and in the optimization of existing therapeutic regimens.

作用机制

Target of Action

Desethylene Aripiprazole, a primary active metabolite of Aripiprazole , exhibits its therapeutic effects primarily through its interaction with dopamine D2 receptors and serotonin receptors . These receptors play a crucial role in regulating mood and behavior, making them key targets in the treatment of various psychiatric disorders .

Mode of Action

Desethylene Aripiprazole acts as a partial agonist at dopamine D2 receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would . It has a high affinity for D2 receptors but lower intrinsic activity at the D2 receptor than dopamine . This unique mechanism allows Desethylene Aripiprazole to modulate dopamine levels in key brain pathways .

Pharmacokinetics

The pharmacokinetics of Desethylene Aripiprazole involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can significantly influence the drug’s pharmacokinetics, potentially affecting its bioavailability and therapeutic efficacy .

Result of Action

The action of Desethylene Aripiprazole results in modulated dopamine neurotransmission, which can help alleviate symptoms of conditions like schizophrenia . It can also cause side effects, some of which may be severe .

Action Environment

The action, efficacy, and stability of Desethylene Aripiprazole can be influenced by various environmental factors, including the patient’s genetic makeup . For instance, individuals who are poor metabolizers of CYP2D6 may require a reduced dose of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, the patient’s overall health status, and other individual-specific factors .

生化分析

Biochemical Properties

Desethylene Aripiprazole, like its parent compound Aripiprazole, is believed to interact with various enzymes, proteins, and other biomolecules. As a potent partial D₂ agonist, Aripiprazole works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor

Cellular Effects

Desethylene Aripiprazole is likely to have significant effects on various types of cells and cellular processes. For instance, Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It also has effects on cell-protective mechanisms and neurite growth

Molecular Mechanism

It is known that Aripiprazole, as a potent partial D₂ agonist, works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor . Desethylene Aripiprazole is likely to have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Aripiprazole have shown that its effects can change over time

Dosage Effects in Animal Models

Studies on Aripiprazole have shown that it can have different effects at different dosages

Metabolic Pathways

It is known that Aripiprazole is primarily metabolized by the cytochrome P450 (CYP) 3A4 and CYP2D6 enzyme systems . Desethylene Aripiprazole is likely to be metabolized by similar pathways.

Transport and Distribution

It is known that Aripiprazole has extensive extravascular distribution and more than 99% of Aripiprazole and dehydro-aripiprazole (the main active metabolite of Aripiprazole) is bound to plasma protein . Desethylene Aripiprazole is likely to have a similar pattern of transport and distribution.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Desethylene Aripiprazole typically involves the demethylation of Aripiprazole. This process can be achieved using various reagents and conditions. One common method involves the use of strong acids or bases to facilitate the removal of the ethylene group. For instance, the reaction can be carried out using hydrochloric acid or sodium hydroxide under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of Desethylene Aripiprazole may involve large-scale demethylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

化学反应分析

Types of Reactions: Desethylene Aripiprazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced derivatives with additional hydrogen atoms.

Substitution: Formation of halogenated derivatives.

相似化合物的比较

Aripiprazole: The parent compound, used widely as an antipsychotic.

Brexpiprazole: A similar compound with a slightly different receptor binding profile.

Cariprazine: Another antipsychotic with partial agonist activity at dopamine receptors.

Uniqueness: Desethylene Aripiprazole is unique in its specific metabolic pathway and its contribution to the pharmacological profile of Aripiprazole. Unlike its parent compound and other similar drugs, Desethylene Aripiprazole is primarily studied for its role as a metabolite rather than a standalone therapeutic agent.

属性

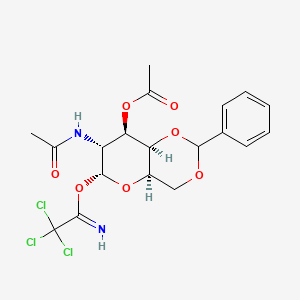

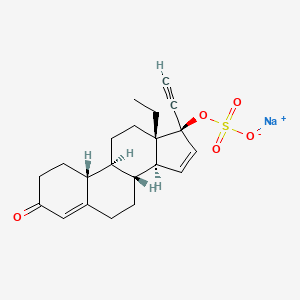

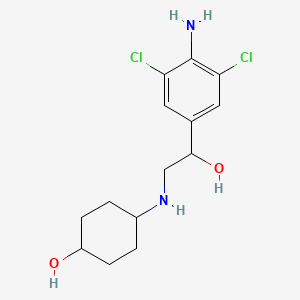

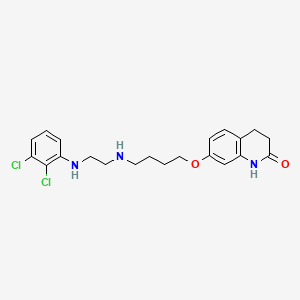

IUPAC Name |

7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRMMVXVCMXLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717926 | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216394-63-6 | |

| Record name | Desethylene aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLENE ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。